LY-2087101

Beschreibung

Eigenschaften

IUPAC Name |

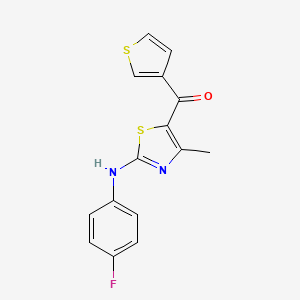

[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAMDZVDNYENPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913186-74-0 | |

| Record name | LY 2087101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of LY-2087101: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2087101 is a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), specifically targeting α7, α4β2, and α4β4 subtypes.[1] As a modulator, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself. This mechanism of action has generated significant interest in its potential therapeutic applications for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and illustrates its mechanism of action through signaling pathway diagrams.

Physicochemical Data

A summary of the available physicochemical data for this compound is presented in the tables below. It is important to note that while some properties have been experimentally determined and are readily available from commercial suppliers, others, such as the melting point, boiling point, pKa, and logP, are not extensively reported in the public domain. For the latter, predictive methods or generalized experimental protocols are suggested.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | --INVALID-LINK--methanone | Tocris Bioscience |

| Chemical Formula | C₁₅H₁₁FN₂OS₂ | [1] |

| Molecular Weight | 318.39 g/mol | [1] |

| CAS Number | 913186-74-0 | [1] |

| PubChem CID | 11964458 | [1] |

| Purity | ≥98% (by HPLC) | [1] |

Table 2: Solubility of this compound

| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |

| DMSO | 31.84 | 100 | [1] |

| Ethanol | 3.18 | 10 | [1] |

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental determination required. |

| Boiling Point | Not available | Experimental determination required. |

| pKa | Not available | Due to its poor aqueous solubility, experimental determination would require specialized methods such as cosolvent or surfactant-based potentiometric titrations.[2][3][4] |

| logP | Not available | The octanol-water partition coefficient (logP) is a key indicator of lipophilicity. Experimental determination via the shake-flask method is recommended for accurate assessment.[5][6] |

Experimental Protocols

Detailed experimental protocols for the characterization of the physicochemical properties of this compound are crucial for its development and application. Below are generalized yet detailed methodologies for key experiments.

Determination of Aqueous Solubility

Given the low aqueous solubility of many drug candidates, the shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or stirrer) at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered (using a filter that does not bind the compound) to separate the solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mM.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical compounds.

Protocol:

-

System Preparation: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), a pump, an injector, and a UV detector is used.

-

Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared. The test sample is also dissolved in a suitable solvent.

-

Chromatographic Run: The standard and sample solutions are injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.

-

Detection: The detector measures the absorbance of the eluting components at a specific wavelength.

-

Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most reliable method for determining logP.[5][6]

Protocol:

-

Phase Saturation: Equal volumes of n-octanol and water (or a relevant buffer) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate completely.

-

Compound Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the pre-saturated aqueous phase is added.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Mechanism of Action and Signaling Pathways

This compound acts as a positive allosteric modulator of α7, α4β2, and α4β4 nAChRs. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine.

General Workflow of Positive Allosteric Modulation

The following diagram illustrates the general workflow of how a positive allosteric modulator like this compound enhances the function of a ligand-gated ion channel.

Caption: General workflow of positive allosteric modulation of nAChRs by this compound.

Downstream Signaling of α7 nAChR Activation

Activation of the α7 nAChR, which is enhanced by this compound, leads to the influx of calcium ions (Ca²⁺). This influx can trigger several downstream signaling cascades, including the PI3K/Akt pathway, which is crucial for cell survival and plasticity.[7]

Caption: Simplified signaling pathway following potentiation of α7 nAChR by this compound.

Modulation of α4β2 nAChR and Neurotransmitter Release

The α4β2 nAChR subtype is heavily involved in modulating the release of various neurotransmitters, including dopamine.[8] By potentiating these receptors, this compound can influence synaptic transmission and neuronal circuitry.

Caption: Modulation of presynaptic α4β2 nAChRs by this compound leading to enhanced dopamine release.

Conclusion

This compound is a valuable research tool for investigating the role of α7, α4β2, and α4β4 nicotinic acetylcholine receptors in various physiological and pathological processes. This guide provides a foundational understanding of its physicochemical properties and mechanism of action. For further drug development, a more exhaustive experimental characterization of its properties, including melting point, boiling point, pKa, and logP, using the methodologies outlined, is highly recommended. The provided signaling pathway diagrams offer a visual representation of its molecular interactions and downstream effects, aiding in the conceptualization of its therapeutic potential.

References

- 1. LY 2087101 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief | Journal of Neuroscience [jneurosci.org]

Synthesis of (2-((4-fluorophenyl)amino)-4-methylthiazol-5-yl)(thiophen-3-yl)methanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for (2-((4-fluorophenyl)amino)-4-methylthiazol-5-yl)(thiophen-3-yl)methanone, a molecule of interest in medicinal chemistry due to its complex heterocyclic structure. The synthesis is predicated on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the core 2-aminothiazole ring system. This guide presents a step-by-step methodology, including the preparation of key intermediates, and offers detailed experimental protocols derived from analogous reactions reported in the scientific literature.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed to proceed via a multi-step route, commencing with the preparation of two key precursors: N-(4-fluorophenyl)thiourea and 2-chloro-1-(thiophen-3-yl)propan-1-one. These intermediates are then condensed in a Hantzsch thiazole synthesis to afford the final product.

The overall synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for (2-((4-fluorophenyl)amino)-4-methylthiazol-5-yl)(thiophen-3-yl)methanone.

Detailed Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the intermediates and the final product, based on established chemical literature for similar transformations.

Synthesis of Intermediate 1: N-(4-fluorophenyl)thiourea

This procedure outlines the synthesis of N-(4-fluorophenyl)thiourea from 4-fluoroaniline.

Reaction Scheme:

Figure 2: Synthesis of N-(4-fluorophenyl)thiourea.

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 4-fluoroaniline (0.1 mol, 11.11 g), concentrated hydrochloric acid (10 mL), and water (100 mL).

-

Add ammonium thiocyanate (0.1 mol, 7.61 g) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield pure N-(4-fluorophenyl)thiourea.

| Parameter | Value |

| Reactants | 4-Fluoroaniline, Ammonium thiocyanate |

| Reagents | Concentrated HCl, Water, Ethanol |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Purification | Recrystallization |

| Expected Yield | 75-85% |

Table 1: Reaction parameters for the synthesis of N-(4-fluorophenyl)thiourea.

Synthesis of Intermediate 2: 2-Chloro-1-(thiophen-3-yl)propan-1-one

This two-step procedure describes the Friedel-Crafts acylation of thiophene followed by α-chlorination.

Reaction Scheme:

In Vitro Characterization of LY-2087101: A Type I Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2087101 is a potent positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), with notable activity at the α7 and α4β2 subtypes.[1] As a Type I PAM, particularly at the α7 receptor, this compound primarily enhances the peak agonist-evoked ion channel currents with minimal impact on the receptor's desensitization kinetics.[2][3] This mode of action distinguishes it from Type II PAMs, which significantly prolong the channel open time and slow desensitization.[2] Allosteric modulation of nAChRs presents a promising therapeutic strategy for neurological and psychiatric disorders by amplifying the physiological signaling of the endogenous neurotransmitter, acetylcholine, without direct activation of the receptor.[1][2] This document provides a comprehensive in vitro characterization of this compound, including its quantitative effects, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The in vitro effects of this compound have been quantified using various electrophysiological and cell-based assays. The following tables summarize the key pharmacological parameters of this compound at the human α4β2 nAChR, which exists in two stoichiometries with different sensitivities to agonists: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[4][5]

Table 1: Effect of this compound on Acetylcholine (ACh) Potency at α4β2 nAChRs [4]

| Receptor Subtype (Stoichiometry) | Condition | ACh EC50 (μM) | Hill Slope (h) |

| Low-Sensitivity (LS) (α4)3(β2)2 | Control (ACh alone) | 113 ± 26 | 0.66 ± 0.06 |

| + 1 µM this compound | 71 ± 25 | 0.7 ± 0.1 | |

| High-Sensitivity (HS) (α4)2(β2)3 | Control (ACh alone) | 1.7 ± 0.1 | 1.2 ± 0.03 |

| + 1 µM this compound | 2.1 ± 0.1 | 1.0 ± 0.04 |

Table 2: Potentiation of Maximal Acetylcholine (ACh) Response by this compound at α4β2 nAChRs [4]

| Receptor Subtype (Stoichiometry) | Condition | Maximal Response (% of Control) |

| Low-Sensitivity (LS) (α4)3(β2)2 | Control (1 mM ACh) | 117 ± 6 |

| + 1 µM this compound | 251 ± 19 | |

| High-Sensitivity (HS) (α4)2(β2)3 | Control (1 mM ACh) | 100 ± 1 |

| + 1 µM this compound | 189 ± 2 |

Data are presented as mean ± SE.[4]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+.[2] This influx of positive ions leads to depolarization of the cell membrane and subsequent activation of voltage-gated ion channels and other downstream signaling cascades. This compound, as a PAM, binds to an allosteric site on the receptor, distinct from the acetylcholine binding site, and enhances the receptor's response to the agonist.[1]

References

- 1. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. neurofit.com [neurofit.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Journey of LY-2087101: A Technical Guide to its Characterization as a Nicotinic Acetylcholine Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2087101, a (2-amino-5-keto)thiazole analog, has emerged as a significant pharmacological tool for the study of nicotinic acetylcholine receptors (nAChRs). While its complete discovery and development history from a corporate perspective remains largely proprietary, its characterization in the scientific literature provides a detailed roadmap of its function as a positive allosteric modulator (PAM). This technical guide synthesizes the available data on this compound, focusing on its mechanism of action, subtype selectivity, and the key experimental findings that have defined its pharmacological profile.

Mechanism of Action: A Type I Positive Allosteric Modulator

This compound is classified as a Type I PAM of nAChRs. This classification signifies that it enhances the receptor's response to an agonist, such as acetylcholine (ACh), by increasing the agonist's potency and/or maximal efficacy without significantly affecting the rate of receptor desensitization.[1] Unlike Type II PAMs, which can dramatically slow desensitization, Type I modulators like this compound primarily amplify the signaling that occurs during normal synaptic transmission.

The allosteric nature of this compound's action is a key feature. It does not bind to the orthosteric site where acetylcholine binds. Instead, it binds to a distinct, allosteric site on the receptor protein. This binding event induces a conformational change in the receptor that enhances the efficiency of channel gating upon agonist binding.

Subtype Selectivity and Potentiation

This compound exhibits a distinct profile of selectivity for different nAChR subtypes. It is a known potentiator of α7, α4β2, and α4β4 nAChRs, while showing selectivity against the α3β4 subtype.[2] This selectivity is crucial as different nAChR subtypes are associated with distinct physiological functions and potential therapeutic targets.

Quantitative Analysis of Potentiation

The potentiation effects of this compound have been quantified across various nAChR subtypes and isoforms, primarily through electrophysiological studies using Xenopus oocytes expressing specific receptor combinations.

| nAChR Subtype/Isoform | Agonist | This compound Concentration | Potentiation Effect (Imax) | EC50 of Potentiation | Reference |

| (α4)3(β2)2 (low sensitivity) | Acetylcholine | 1 µM | ~840% | ~1 µM | [3][4] |

| (α4)2(β2)3 (high sensitivity) | Acetylcholine | 1 µM | ~450% | ~1 µM | [3][4] |

| α4β2 | Acetylcholine | Not specified | Increased maximal response by ~190-250% | Not specified | |

| α4β4 | Acetylcholine | 1 µM | Potentiated | Not specified | |

| α7 | Acetylcholine | Not specified | Potentiated | Not specified | [2] |

| α3β2 | Acetylcholine | 1 µM | No significant potentiation | Not applicable | |

| α3β4 | Acetylcholine | 1 µM | No significant potentiation | Not applicable | [2] |

Binding Site Identification

Mutagenesis and computational docking studies have been instrumental in elucidating the binding sites of this compound on nAChRs. These studies have revealed that this compound binds within the transmembrane domain (TMD) of the receptor.

For the α4β2 nAChR , two distinct binding sites for this compound have been identified within the (α4)3(β2)2 stoichiometry:

-

Intrasubunit Site: Located within the transmembrane helix bundle of a single α4 subunit.

-

Intersubunit Site: Situated at the interface between two adjacent α4 subunits.[3][4]

Similarly, for the α7 nAChR , this compound is thought to bind within the transmembrane region, a common feature for many α7 PAMs.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

Figure 1. Simplified signaling pathway of nAChR potentiation by this compound.

Figure 2. General experimental workflow for the characterization of a nAChR PAM like this compound.

Experimental Protocols

Detailed experimental protocols for the initial discovery of this compound are not publicly available. However, the characterization of such a compound typically involves the following key experimental methodologies:

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a cornerstone technique for characterizing the effects of compounds on ion channels expressed in a controlled system.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2, or α7). The ratio of injected cRNA can be manipulated to favor the expression of specific receptor stoichiometries (e.g., (α4)3(β2)2 vs. (α4)2(β2)3).

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (typically -50 to -70 mV).

-

The agonist (e.g., acetylcholine) is applied to the oocyte, and the resulting inward current is recorded.

-

To test for potentiation, the oocyte is pre-incubated with this compound for a set period before co-application with the agonist.

-

The potentiation is quantified by comparing the current amplitude in the presence and absence of this compound.

-

Dose-response curves are generated to determine the EC50 of potentiation.

-

Cell-Based Calcium Flux Assays

These assays are often used in high-throughput screening to identify compounds that modulate the activity of ligand-gated ion channels that are permeable to calcium, such as the α7 nAChR.

-

Cell Line Preparation: A stable cell line (e.g., HEK293, SH-SY5Y) expressing the nAChR subtype of interest is generated.

-

Cell Plating: Cells are plated into multi-well plates (e.g., 96- or 384-well).

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: this compound is added to the wells.

-

Agonist Stimulation: After a brief incubation with the test compound, an agonist is added to stimulate the receptors.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The increase in fluorescence in the presence of the compound compared to the agonist alone indicates potentiation.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues that are critical for the binding of a compound.

-

Mutation Design: Based on computational models or sequence alignments, specific amino acid residues within the putative binding domain of the nAChR subunit are selected for mutation (e.g., to alanine).

-

Mutagenesis: The cDNA encoding the nAChR subunit is mutated using standard molecular biology techniques.

-

Expression and Functional Assay: The mutated receptor is then expressed (e.g., in Xenopus oocytes) and tested for its response to the compound using TEVC.

-

Analysis: A significant reduction or loss of potentiation by this compound in the mutant receptor indicates that the mutated residue is important for its binding or action.[3][4]

In Vivo Studies

Preclinical in vivo evaluation of this compound has been limited. In a mouse drug discrimination assay, this compound failed to substitute for nicotine, suggesting that its in vivo effects may not fully align with what would be predicted from its in vitro potentiation of nAChRs. This highlights a potential disconnect between in vitro activity and in vivo functional outcomes for this compound.

Conclusion and Future Directions

This compound stands as a well-characterized Type I PAM of α7, α4β2, and α4β4 nAChRs. Its subtype selectivity and defined binding sites within the transmembrane domain make it an invaluable tool for probing the structure-function relationships of these receptors. While it has not progressed to clinical trials, the detailed understanding of its pharmacological profile, elucidated through the experimental approaches described herein, provides a strong foundation for the design and development of future nAChR modulators with therapeutic potential for a range of neurological and psychiatric disorders. The discrepancy between its in vitro and in vivo data also underscores the complexity of translating allosteric modulation into predictable physiological effects, a key challenge for ongoing drug discovery efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Rat nicotinic ACh receptor α7 and β2 subunits co-assemble to form functional heteromeric nicotinic receptor channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Transmembrane Binding Locus of LY-2087101 on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site for the positive allosteric modulator (PAM) LY-2087101 on the transmembrane domain (TMD) of nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant interest for its potential therapeutic applications due to its ability to enhance the activity of both α4β2 and α7 nAChR subtypes, which are implicated in various neurological and psychiatric disorders.[1][2][3] This document synthesizes key findings from mutational, electrophysiological, and computational studies to elucidate the molecular interactions governing this compound's modulatory effects.

Quantitative Analysis of this compound Potentiation

This compound enhances the response of nAChRs to the endogenous agonist acetylcholine (ACh). The extent of this potentiation has been quantified for both wild-type and mutant receptors, providing critical insights into the residues essential for its modulatory activity.

Potentiation of α4β2 Nicotinic Acetylcholine Receptors

This compound potentiates both low-sensitivity (α4)3(β2)2 and high-sensitivity (α4)2(β2)3 stoichiometries of the α4β2 nAChR, with a more pronounced effect on the low-sensitivity isoform.[1][4] The modulatory effect is significantly diminished by specific mutations within the α4 subunit's transmembrane domain, highlighting the critical role of these residues in forming the binding pocket.

| Receptor Subtype | Mutation | Potentiation Imax (%) | EC50 (µM) | Reference |

| (α4)3(β2)2 (low sensitivity) | Wild-Type | ~840 | 1.4 ± 0.03 | [1][4] |

| (α4)2(β2)3 (high sensitivity) | Wild-Type | ~450 | 1.9 ± 0.04 | [1][4] |

| (α4)3(β2)2 | α4L256A | Significantly Reduced | - | [1] |

| (α4)3(β2)2 | α4L260A | Significantly Reduced | - | [1] |

| (α4)3(β2)2 | α4F316A | Significantly Reduced | - | [1] |

| (α4)3(β2)2 | α4G613A | Significantly Reduced | - | [1] |

Potentiation of α7 Nicotinic Acetylcholine Receptors

This compound is classified as a type I PAM for α7 nAChRs, meaning it primarily increases the peak agonist-evoked current with minimal effect on the receptor's desensitization rate.[5][6] Mutations within the transmembrane helices of the α7 subunit have been shown to dramatically reduce the potentiation by this compound.

| Receptor Subtype | Mutation | Maximum Potentiation (% of Wild-Type) | Reference |

| α7 | Wild-Type | 100 | [5] |

| α7 | A225D | 36.7 ± 5.8 | [5] |

| α7 | M253L | 12.4 ± 4.8 | [5] |

Experimental Protocols

The characterization of the this compound binding site has relied on a combination of site-directed mutagenesis, electrophysiological recordings in Xenopus oocytes, and computational modeling.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to substitute specific amino acid residues within the nAChR subunits. This technique is crucial for identifying the residues that form the binding pocket for this compound.

Protocol:

-

Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C. The mutation should be located in the middle of the primer sequence.

-

PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid DNA containing the wild-type nAChR subunit cDNA as a template. The PCR cycling parameters are typically an initial denaturation at 95°C, followed by 16-18 cycles of denaturation at 95°C, annealing at 55-60°C, and extension at 68°C.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells for plasmid propagation.

-

Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

-

cRNA Synthesis: Linearize the verified mutant plasmid DNA and use it as a template for in vitro transcription to synthesize capped messenger RNA (cRNA) for injection into Xenopus oocytes.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

TEVC is the primary technique used to measure the ion currents flowing through nAChRs expressed in Xenopus oocytes and to quantify the modulatory effects of compounds like this compound.

Protocol:

-

Oocyte Preparation and Injection: Harvest oocytes from female Xenopus laevis frogs. Defolliculate the oocytes and inject them with the cRNA encoding the desired wild-type or mutant nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 2 MΩ.

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 mV to -70 mV.

-

Drug Application: Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (typically EC10-EC20) to establish a baseline current. To assess potentiation, pre-apply this compound for a defined period (e.g., 20 seconds) before co-applying it with ACh.

-

Data Acquisition and Analysis: Record the resulting ion currents using an appropriate amplifier and data acquisition software. Measure the peak current amplitude in the presence and absence of this compound. Calculate the potentiation as the percentage increase in the current response in the presence of the modulator compared to the response to ACh alone. Construct concentration-response curves to determine the EC50 and Imax of potentiation.

Computational Docking

Computational docking simulations are used to predict the binding pose of this compound within the nAChR transmembrane domain and to identify potential interactions with specific amino acid residues.

Protocol:

-

Receptor Model Preparation: Obtain a three-dimensional structure of the target nAChR. This can be an experimentally determined structure (e.g., from cryo-electron microscopy) or a homology model built using a related protein structure as a template (e.g., the Torpedo nAChR or the acetylcholine-binding protein, AChBP). Prepare the receptor model by adding hydrogen atoms, assigning partial charges, and defining the binding site based on mutagenesis data.

-

Ligand Preparation: Generate a 3D conformation of the this compound molecule and assign appropriate atom types and charges.

-

Docking Simulation: Use a docking program (e.g., GOLD, AutoDock) to systematically sample different orientations and conformations of this compound within the defined binding pocket of the receptor.

-

Scoring and Analysis: Score the different docked poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the receptor's amino acid residues.

Visualizations of Key Processes and Binding Sites

Experimental Workflow for Binding Site Identification

Caption: Workflow for identifying the this compound binding site.

Proposed Binding Sites of this compound in the α4β2 nAChR Transmembrane Domain

Computational docking analyses, guided by mutagenesis data, have identified two putative binding sites for this compound in the transmembrane domain of the (α4)3(β2)2 nAChR.[1]

Caption: Putative this compound binding sites in the α4β2 nAChR TMD.

Signaling Pathways Modulated by this compound

The potentiation of nAChRs by this compound leads to an amplification of the downstream signaling cascades initiated by receptor activation. The primary event following nAChR activation is an influx of cations, including Na+ and Ca2+. The increased intracellular Ca2+ concentration, in particular, acts as a second messenger, triggering a variety of cellular responses.

Caption: Signaling pathway initiated by this compound modulation.

The enhanced Ca2+ influx resulting from this compound's action can lead to:

-

Increased Neurotransmitter Release: In presynaptic terminals, the rise in Ca2+ facilitates the fusion of synaptic vesicles with the membrane, leading to an increased release of neurotransmitters such as glutamate and dopamine.

-

Activation of Kinase Pathways: Ca2+ can activate various protein kinases, such as Ca2+/calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC), which in turn phosphorylate a wide range of target proteins, altering their activity.

-

Gene Expression Changes: Ca2+-dependent signaling pathways can extend to the nucleus, where they can modulate the activity of transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that can have long-term effects on neuronal function.

-

Modulation of Synaptic Plasticity: By influencing neurotransmitter release and activating intracellular signaling cascades, the potentiation of nAChRs can contribute to synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[7]

References

- 1. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of nicotinic α(7) acetylcholine receptor enhances long term potentation in wild type mice but not in APP(swe)/PS1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of LY-2087101: A Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors

Disclaimer: Publicly available information on the specific in vivo pharmacokinetics and metabolism of LY-2087101 is limited. This document summarizes the existing knowledge on its pharmacological properties based on available research.

Introduction

This compound is a potent positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][3] It belongs to the class of type I PAMs, which enhance the receptor's response to agonists without significantly affecting the desensitization process.[1] this compound exhibits a degree of selectivity, primarily potentiating α7, α4β2, and α4β4 nAChR subtypes, while showing less activity at α3β4 nAChRs.[1][3] This selective modulation of nAChR subtypes suggests its potential therapeutic application in various neurological and psychiatric disorders, including those involving cognitive impairment, depression, anxiety, and chronic pain.[1]

Mechanism of Action

This compound functions by binding to an allosteric site on the nAChR, a site distinct from the orthosteric binding site where the endogenous agonist acetylcholine (ACh) binds.[1] This binding event is thought to occur within the transmembrane region of the receptor.[2] The binding of this compound induces a conformational change in the receptor that increases the probability of channel opening in the presence of an agonist like ACh. This results in an enhanced influx of ions (primarily sodium and calcium) and potentiation of the postsynaptic response.

The potentiation of ACh-induced currents by this compound has been demonstrated in Xenopus oocytes expressing human nAChRs.[4] Studies have shown that this compound can significantly increase the maximal response to ACh in both low-sensitivity (α4)3(β2)2 and high-sensitivity (α4)2(β2)3 nAChR stoichiometries.[2][4]

In Vitro and In Vivo Effects

Electrophysiological and neurochemical studies in rat brain preparations have provided insights into the functional consequences of this compound's action. It has been shown to significantly potentiate agonist-induced, α7 and non-α7 receptor-mediated GABAergic postsynaptic currents in cultured hippocampal neurons.[3] Furthermore, this compound enhances nicotine-stimulated firing of dopamine neurons in the ventral tegmental area, an effect mediated by α4β2* nAChRs.[3]

Conversely, this compound did not potentiate nicotine-stimulated [3H]noradrenaline release from hippocampal slices, a response primarily mediated by α3β4* receptors.[3] This finding underscores the selectivity of this compound for α7 and α4β2* subtypes over α3β4* nAChRs in native brain tissue.[3] This selectivity is a desirable characteristic, as modulation of α3β4* receptors is often associated with undesirable peripheral side effects.[3]

Pharmacokinetics and In Vivo Metabolism

As of the latest available information, specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical or clinical studies have not been extensively published in the public domain. Therefore, a comprehensive summary of its pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life) and its metabolic pathways cannot be provided at this time.

For a general understanding of the processes involved in the preclinical assessment of a compound's pharmacokinetics and metabolism, the following workflow provides a conceptual overview.

Conclusion

This compound is a selective positive allosteric modulator of α7 and α4β2* nAChRs with demonstrated activity in native brain systems. Its ability to enhance nicotinic neurotransmission through these specific receptor subtypes, while avoiding others associated with adverse effects, highlights its potential as a therapeutic agent for a range of central nervous system disorders. Further research and publication of data from preclinical and clinical studies are necessary to fully characterize its pharmacokinetic profile and metabolic fate, which are crucial for its continued development as a drug candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. LY2087101 and dFBr share transmembrane binding sites in the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

LY-2087101: A Technical Guide on its Modulation of Nicotinic Acetylcholine Receptors and Inferred Effects on Neurotransmitter Dynamics

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of LY-2087101, a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs). This compound exhibits selectivity for α7 and α4β2* nAChR subtypes, which are pivotal in cognitive processes, reward, and motor function. This guide synthesizes the current understanding of its mechanism of action, binding sites, and quantitative effects on receptor function based on preclinical studies. While direct in vivo microdialysis or fast-scan cyclic voltammetry data on its effects on dopamine and serotonin release are not extensively available in the public domain, this guide details its documented impact on neuronal firing and postsynaptic currents, providing a basis for inferred effects on neurotransmitter release dynamics. Detailed experimental protocols for key electrophysiological and neurochemical assays are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate comprehension and future research.

Mechanism of Action

This compound is a (2-amino-5-keto)thiazole analogue that functions as a positive allosteric modulator of specific neuronal nAChR subtypes.[1] Unlike orthosteric agonists (e.g., nicotine), which bind directly to the acetylcholine (ACh) binding site, PAMs like this compound bind to a distinct, allosteric site on the receptor.[1][2] This binding event induces a conformational change in the receptor that enhances its response to the endogenous agonist, ACh.[1] Specifically, this compound has been shown to increase both the potency of agonists and the maximal efficacy of their-induced responses, a characteristic profile of allosteric potentiators.[1]

At higher concentrations, this compound can also exhibit intrinsic agonist activity, which is blockable by nAChR antagonists.[1] Therefore, it is not considered a "pure" PAM. From a functional standpoint, it is classified as a Type I PAM for α7 nAChRs, meaning it enhances agonist-induced activation without significantly affecting the receptor's desensitization kinetics.[3]

Subtype Selectivity

A key feature of this compound is its differential activity across various nAChR subtypes. It is a potent potentiator of α7, α4β2, and α4β4 nAChRs.[3][4] Crucially, it displays selectivity against the α3β4 subtype, which is often associated with undesirable peripheral side effects.[5] The modulatory effect on α4β2 receptors is dependent on the presence of the α4 subunit.[6]

Allosteric Binding Sites

Mutational and computational studies have identified the binding sites for this compound within the transmembrane domain (TMD) of the α4β2 receptor, distinct from the extracellular agonist-binding pocket.[2] For the low-sensitivity (α4)3(β2)2 receptor stoichiometry, two putative binding sites have been identified:

-

Intrasubunit Site: Located within the transmembrane helix bundle of a single α4 subunit.[2]

-

Intersubunit Site: Situated at the interface between two adjacent α4 subunits (α4:α4).[2]

These findings provide a structural basis for the rational design of new, more selective nAChR modulators.

Figure 1: Signaling pathway for this compound as a positive allosteric modulator of nAChRs.

Quantitative Data on Receptor Potentiation

Electrophysiological studies using two-electrode voltage clamp on Xenopus oocytes have quantified the potentiation effects of this compound on different stoichiometries of the human α4β2 nAChR. The data highlight a significant enhancement of agonist-induced currents.

| Receptor Stoichiometry | Parameter | Value | Reference |

| (α4)3(β2)2 (Low Sensitivity) | Max Potentiation (Imax) | ~840% | [2][6] |

| Increase in ACh Max Response | ~250% | [6] | |

| (α4)2(β2)3 (High Sensitivity) | Max Potentiation (Imax) | ~450% | [2][6] |

| Increase in ACh Max Response | ~190% | [6] |

Table 1: Summary of this compound's Potentiation of α4β2 nAChR Stoichiometries.

Effects on Neuronal Activity and Neurotransmitter Dynamics

While direct measurements of dopamine or serotonin release via in vivo microdialysis following this compound administration are not prominently available in published literature, studies have characterized its effects on neuronal activity, providing strong indications of its potential to modulate neurotransmitter release.

GABAergic Neurotransmission

In cultured rat hippocampal neurons, this compound significantly potentiated agonist-induced GABAergic postsynaptic currents that were mediated by both α7 and non-α7 (presumably α4β2*) nAChRs.[5] This suggests that this compound can enhance inhibitory neurotransmission in the hippocampus, a key region for learning and memory.

Noradrenergic Neurotransmission

Conversely, this compound did not potentiate nicotine-stimulated release of [3H]noradrenaline from hippocampal slices.[5] This lack of effect is attributed to the fact that noradrenaline release in this region is primarily mediated by α3β4* nAChRs, a subtype for which this compound has low affinity.[5] This finding underscores the compound's selectivity.

Dopaminergic Neurotransmission

In the ventral tegmental area (VTA), a critical hub in the brain's reward circuitry, this compound significantly enhanced the nicotine-stimulated increase in the firing rate of dopamine neurons.[5] This effect was sensitive to the α4β2* nAChR antagonist dihydro-β-erythroidine, confirming the involvement of this subtype.[5] An increased firing rate of VTA dopamine neurons is a primary driver for dopamine release in projection areas like the nucleus accumbens and prefrontal cortex. Although this does not represent a direct measurement of dopamine release, it strongly implies that this compound can facilitate dopamine release by amplifying the excitatory cholinergic input to these neurons.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to quantify the potentiation of nAChRs expressed in Xenopus oocytes.

-

Objective: To measure the effect of this compound on the current induced by an agonist (e.g., ACh) at specific nAChR subtypes.

-

Methodology:

-

Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2). Oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a saline solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at -70 mV.

-

Drug Application: A baseline response is established by applying a specific concentration of ACh (e.g., EC20). Subsequently, the oocyte is pre-incubated with this compound for a set duration before co-application with ACh.

-

Data Acquisition: Agonist-induced currents are recorded in the absence and presence of this compound. The percentage potentiation is calculated as ((IACh+LY / IACh) - 1) * 100, where I is the peak current amplitude.

-

-

Data Analysis: Concentration-response curves are generated to determine parameters like EC50 (potency) and Imax (maximal efficacy) for both the agonist and the modulator.

References

- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine and glutamate control each other's release in the basal ganglia: a microdialysis study of the entopeduncular nucleus and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Thiazole Derivatives as Nicotinic Acetylcholine Receptor Modulators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of thiazole derivatives as modulators of nicotinic acetylcholine receptors (nAChRs). Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a versatile scaffold in medicinal chemistry for the development of potent and selective nAChR modulators.[1] This document details the key structural modifications of the thiazole core that influence potency and selectivity, summarizes quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[2] They are pentameric structures composed of various α and β subunits, with the subunit composition determining the pharmacological and physiological properties of the receptor subtype.[2] The most abundant nAChR subtypes in the brain are the homomeric α7 and the heteromeric α4β2 receptors.[2] Dysregulation of nAChR signaling is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them attractive therapeutic targets.

Thiazole Derivatives as nAChR Modulators: Structural Activity Relationships

The thiazole scaffold offers a rich platform for chemical modification to achieve desired pharmacological activity at nAChRs. The following sections detail the SAR for different classes of thiazole-based nAChR modulators.

Positive Allosteric Modulators (PAMs) of the α7 nAChR

A significant focus of research has been the development of PAMs for the α7 nAChR, as they offer a mechanism to enhance endogenous cholinergic signaling without directly activating the receptor, potentially reducing side effects associated with agonists.

A prominent class of α7 PAMs is the 2-arylamino-thiazole-5-carboxylic acid amide derivatives . The general structure-activity relationships for this class are as follows:

-

2-Amino Position: The nature of the substituent at the 2-amino position is critical for activity. Aniline and its derivatives are commonly employed.

-

4-Position: Small alkyl groups, such as a methyl group, at this position are favorable. Interestingly, the substitution at this position can influence the type of PAM activity. For instance, a 4-amino group can lead to an atypical Type I PAM, while a 4-methyl group can result in a typical Type I PAM.

-

5-Carboxamide Position: The amide moiety at this position is a key feature. The nature of the substituent on the amide nitrogen can be varied to fine-tune the physicochemical properties and potency of the compound.

-

Thiazolo[4,5-d]pyrimidin-7(6H)-ones represent another important class of α7 PAMs. SAR studies have identified key features for potentiation of the α7 current.

Modulators of the α4β2 nAChR

Thiazole derivatives have also been explored as modulators of the α4β2 nAChR subtype. For instance, certain 2-amino-5-keto-thiazole derivatives have been identified as PAMs of α4β2 receptors.[3][4] These compounds have been shown to enhance the potency and maximal efficacy of nAChR agonists.[3]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative thiazole derivatives as nAChR modulators.

Table 1: Positive Allosteric Modulators (PAMs) of the α7 nAChR

| Compound ID | Structure | EC50 (µM) | Maximum Activation (% of ACh response) | Reference |

| 6p | 2-(4-aminophenylamino)-N-cyclopropyl-4-methylthiazole-5-carboxamide | 1.3 | >4800% | [5] |

| 7b | N-cyclopropyl-4-methyl-2-(p-tolylamino)thiazole-5-carboxamide | 2.1 | >5800% | [5] |

| 3ea | 2-(4-fluorophenyl)-5,6-dimethylthiazolo[4,5-d]pyrimidin-7(6H)-one | 1.26 | >1633% |

Table 2: Modulators of the α4β2 nAChR

| Compound ID | Structure | Type | Potentiation EC50 (µM) | Reference |

| LY-2087101 | 2-amino-N-(2,6-dichlorophenyl)-5-thiazolecarboxamide | PAM | ~1 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key class of thiazole derivatives and the primary assay used for their functional characterization.

Synthesis of 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives

A common synthetic route to this class of compounds is the Hantzsch thiazole synthesis.

Protocol: Hantzsch-Type Synthesis from 2,3-Dichloroacryloyl Chloride

-

Amide Intermediate Synthesis: In a suitable reactor, dissolve the desired substituted aniline in a biphasic solvent system of toluene and water. Add 2,3-dichloroacryloyl chloride and a base (e.g., sodium hydroxide) and stir at a controlled temperature (e.g., 60-65°C) for 4-6 hours. The resulting N-aryl-2,3-dichloroacrylamide is typically not isolated.

-

Precursor Formation: Treat the reaction mixture with a nucleophile such as sodium methanolate in methanol. This step forms the β-alkoxy-α-chloro-acrylamide intermediate, which is also generally used in the next step without isolation.

-

Cyclization and Purification: Add thiourea and hydrochloric acid to the reaction mixture in acetic acid and heat to approximately 50°C. This will facilitate the cyclocondensation to form the 2-aminothiazole ring. After the reaction is complete, the product can be precipitated, filtered, and purified by recrystallization.[6]

Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Modulation

The TEVC technique is a powerful electrophysiological method to study the function of ion channels, including nAChRs, expressed in large cells like Xenopus laevis oocytes.[7][8][9]

Protocol:

-

Oocyte Preparation and cRNA Injection: Harvest and defolliculate Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., human α7 or α4 and β2). Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential of -70 mV.

-

Compound Application and Data Acquisition: Apply the agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current. To test for PAM activity, co-apply the thiazole derivative with the agonist and record the change in current amplitude. To determine the EC50 of a PAM, apply a range of concentrations of the test compound in the presence of a fixed concentration of the agonist. Data is acquired and analyzed using appropriate software to determine parameters such as EC50 and the degree of potentiation.[10][11]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Figure 1: nAChR Signaling Pathways

Figure 2: Experimental Workflow for SAR Studies

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Electrophysiology Patch Clamp Assays Using LY-2087101

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2087101 is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), demonstrating potentiation of α7, α4β2, and α4β4 nAChRs.[1] Notably, it shows selectivity against α3β4 nAChRs, which are often associated with undesirable peripheral side effects.[2] As a PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine (ACh) rather than activating the receptor directly.[3] This mode of action offers a promising therapeutic strategy for conditions associated with diminished nAChR function, as it preserves the natural pattern of synaptic transmission.[3]

These application notes provide detailed protocols for characterizing the effects of this compound on nAChR function using whole-cell patch clamp electrophysiology, a gold-standard technique for high-fidelity analysis of ion channel properties.[4][5][6] The provided methodologies are based on established practices for studying nAChRs in heterologous expression systems, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293), and in native neurons.[7][8]

Data Presentation: Quantitative Effects of this compound on nAChR Subtypes

The following tables summarize the quantitative data on the potentiation effects of this compound on various nAChR subtypes. These data are crucial for understanding the compound's potency and selectivity.

Table 1: Potentiation of ACh-Induced Currents by this compound in Human nAChRs Expressed in Xenopus Oocytes

| nAChR Subtype Stoichiometry | Maximum Potentiation (Imax) | Reference |

| Low-Sensitivity (α4)3(β2)2 | ~840% | [9] |

| High-Sensitivity (α4)2(β2)3 | ~450% | [9] |

Table 2: Effect of 1 µM this compound on ACh Dose-Response at Different α4β2 nAChR Stoichiometries in Xenopus Oocytes

| nAChR Subtype | Condition | ACh EC50 (µM) | Imax (%) | Hill Coefficient (h) | Reference |

| (α4)3(β2)2 | Control (ACh alone) | 113 ± 26 | 117 ± 6 | 0.66 ± 0.06 | [1] |

| + 1 µM this compound | 71 ± 25 | 251 ± 19 | 0.7 ± 0.1 | [1] | |

| (α4)2(β2)3 | Control (ACh alone) | 1.7 ± 0.1 | 100 ± 1 | 1.2 ± 0.03 | [1] |

| + 1 µM this compound | 2.1 ± 0.1 | 189 ± 2 | 1.0 ± 0.04 | [1] |

Experimental Protocols

This section outlines the detailed methodology for conducting a whole-cell patch clamp assay to evaluate the effect of this compound on nAChR-mediated currents.

Cell Preparation

1. Heterologous Expression System (Xenopus Oocytes or Mammalian Cells):

-

Xenopus Oocytes: Oocytes can be injected with cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).[10] Recordings are typically performed 7-9 days post-injection.[10]

-

Mammalian Cell Lines (e.g., HEK293): Cells should be transiently or stably transfected with plasmids containing the cDNA for the nAChR subunits of interest. For selection of transfected cells, a fluorescent marker like GFP can be co-transfected. Cells are typically plated on glass coverslips and used for recording 24-48 hours post-transfection.

2. Neuronal Cultures (e.g., Cultured Hippocampal Neurons):

-

Primary neuronal cultures can be prepared from embryonic or early postnatal rodents. These neurons endogenously express various nAChR subtypes.[2]

Solutions and Reagents

Table 3: Composition of Intracellular and Extracellular Solutions

| Solution Type | Component | Concentration (mM) |

| Extracellular Solution (aCSF) | NaCl | 126 |

| KCl | 3 | |

| MgSO4 | 2 | |

| CaCl2 | 2 | |

| NaH2PO4 | 1.25 | |

| NaHCO3 | 26.4 | |

| Glucose | 10 | |

| Intracellular Solution | K-Gluconate | 115 |

| NaCl | 4 | |

| GTP-NaCl | 0.3 | |

| ATP-Mg | 2 | |

| HEPES | 40 |

Note: The extracellular solution (aCSF) should be continuously bubbled with 95% O2 / 5% CO2. The pH of the intracellular solution should be adjusted to 7.2 with KOH and the osmolarity to ~270 mOsm.[5] For recordings from Xenopus oocytes, a modified frog Ringer's solution is typically used as the extracellular solution.[11]

Drug Solutions:

-

Acetylcholine (ACh): Prepare a stock solution in deionized water and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the extracellular solution. Ensure the final solvent concentration does not exceed a level that affects cell health or channel function (typically <0.1%).

Whole-Cell Patch Clamp Procedure

-

Pipette Preparation: Pull borosilicate glass capillaries to achieve a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Cell Plating and Perfusion: Place the coverslip with the cells in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

-

Cell Selection: Identify a healthy, transfected (if applicable) cell for recording.

-

Gigaohm Seal Formation: Approach the selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.[6]

-

Data Acquisition:

-

Record baseline currents in the standard extracellular solution.

-

Apply ACh at a concentration that elicits a submaximal response (e.g., EC20) to establish a stable baseline agonist-evoked current.

-

After a washout period, pre-apply this compound for a designated period (e.g., 1-2 minutes) before co-applying with the same concentration of ACh.

-

Record the potentiated current in the presence of both this compound and ACh.

-

To construct a dose-response curve, repeat the co-application with varying concentrations of ACh in the presence of a fixed concentration of this compound.

-

Data Analysis

The primary endpoint is the change in the amplitude of the ACh-induced current in the presence of this compound. The potentiation can be calculated as a percentage increase over the control ACh response. Dose-response curves for ACh with and without this compound can be fitted to the Hill equation to determine changes in EC50 and Emax.

Visualizations

Signaling Pathway

The activation of nAChRs by acetylcholine leads to the influx of cations (Na+ and Ca2+), which depolarizes the cell membrane. The influx of Ca2+ can also trigger downstream intracellular signaling cascades, such as the PI3K-Akt pathway, which is implicated in neuroprotection and cell survival.[3][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. Effects of benzothiazepines on human neuronal nicotinic receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Imaging Assay with LY-2087101 in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY-2087101 is a positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), specifically potentiating the activity of α7, α4β2, and α4β4 subtypes.[1] It displays selectivity against α3β4 nAChRs, which are associated with some of the undesirable peripheral side effects of nAChR activation. As a Type I PAM, this compound enhances the receptor's response to an agonist, such as acetylcholine (ACh), without directly activating the receptor or altering its desensitization kinetics. This potentiation leads to an increased influx of cations, including calcium (Ca²⁺), upon agonist binding.

Calcium imaging is a widely used technique to measure intracellular Ca²⁺ dynamics, providing a functional readout of neuronal activity and receptor modulation. This application note provides a detailed protocol for utilizing this compound in a calcium imaging assay with cultured neurons, employing the fluorescent Ca²⁺ indicator Fluo-4 AM.

Mechanism of Action and Signaling Pathway

Activation of nAChRs by an agonist like acetylcholine leads to the opening of the ion channel, allowing for the influx of cations. This influx has two main consequences for intracellular calcium levels:

-

Direct Calcium Influx: Several nAChR subtypes, particularly the homomeric α7 receptor, are highly permeable to Ca²⁺.[2][3][4]

-

Indirect Calcium Influx: The influx of Na⁺ causes depolarization of the neuronal membrane. This change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to a secondary, often larger, influx of Ca²⁺.[2][3][4]

-

Calcium-Induced Calcium Release (CICR): The initial rise in intracellular Ca²⁺ from the sources above can trigger the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), through ryanodine receptors (RyRs) and inositol triphosphate receptors (IP₃Rs), further amplifying the calcium signal.[2][3][4][5]

This compound binds to an allosteric site on the nAChR, enhancing the conformational change induced by agonist binding and thereby increasing the probability of channel opening. This results in a greater influx of cations and a potentiated downstream calcium signal.

Data Presentation

The following tables summarize the potentiation of acetylcholine-induced responses by this compound on different nAChR subtypes. The data is derived from electrophysiological studies on Xenopus oocytes expressing the specified human nAChR subtypes and serves as an expected outcome for calcium imaging experiments. The actual magnitude of potentiation may vary depending on the specific neuronal culture system and experimental conditions.

Table 1: Potentiation of Human nAChR Subtypes by this compound

| nAChR Subtype Stoichiometry | Agonist | This compound Concentration | Maximum Potentiation of Agonist-Induced Current (%) | Reference |

| (α4)₃(β2)₂ (Low Sensitivity) | Acetylcholine | 1 µM | ~840% | [6] |

| (α4)₂(β2)₃ (High Sensitivity) | Acetylcholine | 1 µM | ~460% | [6] |

| α7 | Acetylcholine | 1 µM | Potentiated | [1] |

| α4β4 | Acetylcholine | 1 µM | Potentiated | [6] |

| α3β2 | Acetylcholine | 1 µM | Not Potentiated | [6] |

| α3β4 | Acetylcholine | 1 µM | Not Potentiated | [6] |

Table 2: Effect of this compound on Acetylcholine Potency and Efficacy

| nAChR Subtype Stoichiometry | Effect on ACh Potency (EC₅₀) | Effect on ACh Efficacy (Iₘₐₓ) | Reference |

| (α4)₃(β2)₂ | Little effect | Increased by ~250% | [6] |

| (α4)₂(β2)₃ | Little effect | Increased by ~190% | [6] |

Experimental Protocols

This section provides a detailed methodology for performing a calcium imaging assay with this compound in cultured neurons.

Materials

-

Primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line (e.g., SH-SY5Y, PC12)

-

Poly-D-lysine or other appropriate coating for culture vessels

-

Neuronal culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound

-

Acetylcholine (or other nAChR agonist)

-

DMSO (for stock solutions)

-

Ionomycin (positive control)

-

Appropriate nAChR antagonist (e.g., mecamylamine for α4β2, methyllycaconitine for α7) (for assay validation)

Experimental Workflow

Detailed Protocol

1. Cell Culture

-

Coat culture vessels (e.g., glass-bottom dishes or plates) with an appropriate substrate such as poly-D-lysine.

-

Plate primary neurons or neuronal cell lines at a suitable density to allow for individual cell analysis.

-

Culture the neurons for an appropriate duration to allow for maturation and expression of nAChRs (e.g., 7-14 days for primary neurons).

2. Preparation of Reagents

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Acetylcholine Stock Solution: Prepare a 100 mM stock solution of acetylcholine in deionized water. Prepare fresh on the day of the experiment.

-

Fluo-4 AM Loading Solution:

-

Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.

-

For a final loading concentration of 2-5 µM, dilute the Fluo-4 AM stock solution in a physiological buffer (e.g., HBSS).

-

To aid in dye solubilization, add Pluronic F-127 to a final concentration of 0.02%.

-

3. Fluo-4 AM Loading

-

Aspirate the culture medium from the neurons.

-

Gently wash the cells once with pre-warmed physiological buffer.

-

Add the Fluo-4 AM loading solution to the cells.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with pre-warmed physiological buffer to remove excess dye.

-

Add fresh physiological buffer and allow the cells to de-esterify the dye for at least 20 minutes at room temperature in the dark.

4. Calcium Imaging Assay

-

Place the culture dish on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Pre-incubation with this compound:

-

Replace the buffer with a solution containing the desired concentration of this compound or vehicle (DMSO). A starting concentration of 1 µM for this compound is recommended, with a concentration-response curve (e.g., 10 nM to 10 µM) advised for assay optimization.

-

Incubate for 5-10 minutes.

-

-

Image Acquisition:

-

Acquire baseline fluorescence images for 1-2 minutes before adding the agonist. Use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

Add acetylcholine to the desired final concentration (e.g., 10 µM, to be optimized for the specific cell type).

-

Continue to record fluorescence images for several minutes to capture the full calcium transient.

-

-

Controls:

-

Vehicle Control: Perform the assay with the vehicle for this compound to control for any effects of the solvent.

-

Agonist-only Control: Perform the assay with acetylcholine alone to establish the baseline response.

-

Positive Control: At the end of the experiment, add ionomycin (e.g., 5 µM) to elicit a maximal calcium response and confirm cell viability and dye loading.

-

Antagonist Control (Optional): To confirm the involvement of nAChRs, pre-incubate cells with an appropriate nAChR antagonist before adding acetylcholine.

-

5. Data Analysis

-

Select regions of interest (ROIs) around individual neuronal cell bodies.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Normalize the fluorescence signal as the change in fluorescence over the baseline fluorescence (ΔF/F₀).

-

Quantify parameters such as the peak amplitude of the calcium response, the time to peak, and the area under the curve.

-

Compare the parameters between the this compound-treated group and the control group to determine the extent of potentiation.

Conclusion

This application note provides a comprehensive framework for conducting a calcium imaging assay to characterize the effects of the nAChR PAM, this compound, in cultured neurons. The provided protocols and data serve as a guide for researchers in neuroscience and drug discovery to investigate the modulation of nAChR-mediated calcium signaling. It is recommended that researchers optimize concentrations and incubation times for their specific experimental system to ensure robust and reproducible results.

References

- 1. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]